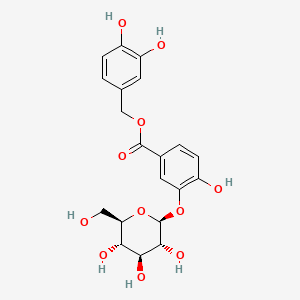
(3,4-Dihydroxyphenyl)methyl 3-(beta-D-glucopyranosyloxy)-4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-dihydroxyphenyl)methyl 4-hydroxy-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoate is a complex organic compound with significant potential in various scientific fields. This compound features multiple hydroxyl groups and a glycosidic linkage, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydroxyphenyl)methyl 4-hydroxy-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoate typically involves multi-step organic synthesis. The process begins with the preparation of the benzoate ester, followed by the introduction of the glycosidic linkage through glycosylation reactions. Common reagents used include glycosyl donors and acceptors, along with catalysts such as Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, requiring precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3,4-dihydroxyphenyl)methyl 4-hydroxy-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, the compound’s antioxidant properties are of interest. It can scavenge free radicals, making it a potential candidate for studying oxidative stress and related diseases.
Medicine
Medically, the compound’s structure suggests potential therapeutic applications, particularly in developing drugs targeting oxidative stress and inflammation.
Industry
Industrially, the compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which (3,4-dihydroxyphenyl)methyl 4-hydroxy-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes involved in oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- (3,4-dihydroxyphenyl)methyl 4-hydroxybenzoate
- (3,4-dihydroxyphenyl)methyl 3-hydroxybenzoate
Uniqueness
The presence of the glycosidic linkage and multiple hydroxyl groups distinguishes (3,4-dihydroxyphenyl)methyl 4-hydroxy-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoate from similar compounds
Properties
Molecular Formula |
C20H22O11 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(3,4-dihydroxyphenyl)methyl 4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
InChI |
InChI=1S/C20H22O11/c21-7-15-16(25)17(26)18(27)20(31-15)30-14-6-10(2-4-12(14)23)19(28)29-8-9-1-3-11(22)13(24)5-9/h1-6,15-18,20-27H,7-8H2/t15-,16-,17+,18-,20-/m1/s1 |
InChI Key |
TVQKFBDPLYLFPN-BFMVXSJESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1COC(=O)C2=CC(=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1COC(=O)C2=CC(=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


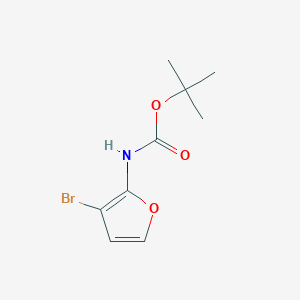
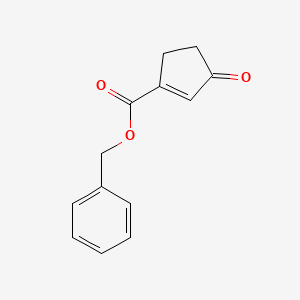

![Sodium (6R,7R)-7-[(2S)-2-hydroxy-2-phenylacetamido]-3-{[(1-methyl-1,2,3,4-tetrazol-5-YL)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12439241.png)
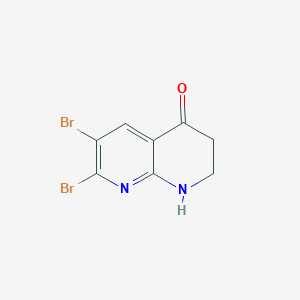
![1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone](/img/structure/B12439249.png)
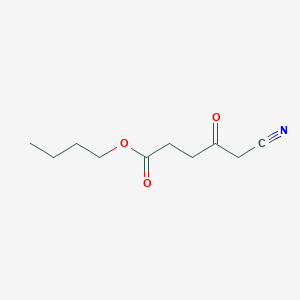
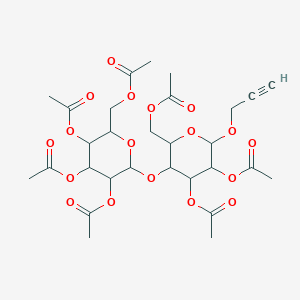
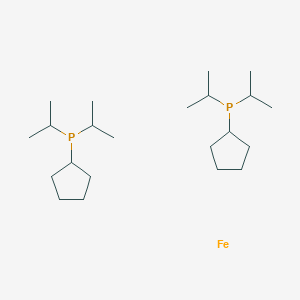
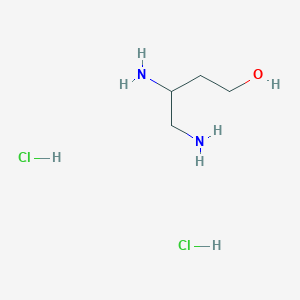
![[1-(3-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12439280.png)
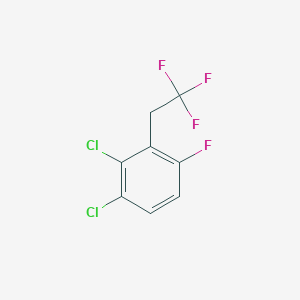
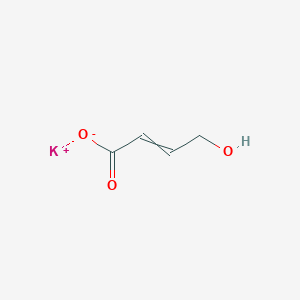
![3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid](/img/structure/B12439329.png)
